molecular formula C5H3BrCl2N2 B019188 6-Bromo-3,5-dichloropyridin-2-amine CAS No. 105751-20-0

6-Bromo-3,5-dichloropyridin-2-amine

Cat. No.: B019188
CAS No.: 105751-20-0
M. Wt: 241.9 g/mol
InChI Key: ISNATVJFXVDHOT-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dichloropyridin-2-amine is a chemical compound with the molecular formula C5H3BrCl2N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5-dichloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-aminopyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dichloropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3,5-dichloropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dichloropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and applications.

    6-Bromo-2-chloropyridin-3-amine: Different substitution pattern on the pyridine ring, leading to different chemical properties.

    2-Amino-3,5-dichloropyridine: Similar structure but without the bromine atom.

Uniqueness

6-Bromo-3,5-dichloropyridin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and potential applications. The specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-3,5-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNATVJFXVDHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547768
Record name 6-Bromo-3,5-dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105751-20-0
Record name 6-Bromo-3,5-dichloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105751-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,5-dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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